8-Cyano-4-hydroxyquinoline-3-carbohydrazide
Description
8-Cyano-4-hydroxyquinoline-3-carbohydrazide (C₁₁H₈N₄O₂, molecular weight: 228.21 g/mol ) is a quinoline-based heterocyclic compound featuring a cyano (-CN) group at position 8, a hydroxyl (-OH) group at position 4, and a carbohydrazide (-CONHNH₂) moiety at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for diverse biological applications.
Properties
Molecular Formula |
C11H8N4O2 |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
8-cyano-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8N4O2/c12-4-6-2-1-3-7-9(6)14-5-8(10(7)16)11(17)15-13/h1-3,5H,13H2,(H,14,16)(H,15,17) |
InChI Key |
WRDCKMPLDZSSHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)NN)C#N |
Origin of Product |
United States |
Biological Activity
8-Cyano-4-hydroxyquinoline-3-carbohydrazide is a derivative of 8-hydroxyquinoline, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound features a cyano group at the 8-position and a carbohydrazide group at the 3-position, enhancing its chelation ability towards metal ions, which is crucial for its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contributes to its reactivity and interaction with various biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi. A study demonstrated its effectiveness against pathogenic strains, suggesting potential applications in pharmaceuticals and agriculture as a bactericide or fungicide .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV. In vitro studies indicated that it possesses moderate inhibitory effects on the HIV-1 virus. Compounds structurally similar to this compound showed promising results in inhibiting viral replication without significant cytotoxicity .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. Its derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, compounds derived from 8-hydroxyquinoline have been shown to inhibit tumor growth in various cancer models .
The biological activity of this compound is attributed to its ability to chelate metal ions and interact with biomolecules. The hydroxyl and cyano groups play a crucial role in these interactions, enhancing the compound's efficacy against pathogens and cancer cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent.
Study on Antiviral Activity
In another study focusing on HIV inhibition, this compound was tested alongside other derivatives. The most potent derivative exhibited an EC50 value of 75 µM, demonstrating substantial antiviral activity while maintaining low cytotoxicity .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| This compound | Antimicrobial, antiviral, anticancer | Enhanced chelation properties due to cyano and hydroxyl groups |
| 4-Hydroxyquinoline | Moderate antibacterial | Basic structure without cyano or hydrazide groups |
| 8-Hydroxyquinoline | Anticancer | Lacks the cyano and hydrazide functionalities |
| Quinolone derivatives | Antibiotic | Different biological targets |
Scientific Research Applications
Synthesis and Structural Variations
The synthesis of 8-cyano-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 8-cyano-4-hydroxyquinoline with various hydrazines or hydrazones. The structural modifications of this compound can lead to derivatives with enhanced biological properties, making it a versatile scaffold in drug development.
Table 1: Common Synthetic Routes for Derivatives
Antimicrobial Properties
Compounds derived from 8-cyano-4-hydroxyquinoline have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values comparable to or lower than standard antibiotics.
- Antibacterial Activity : The hybridization of 8-hydroxyquinoline with ciprofloxacin resulted in compounds with enhanced activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4–16 µg/mL .
- Antifungal Activity : Novel triazole derivatives bearing the 8-hydroxyquinoline moiety were evaluated against Candida species, showing MIC values between 31.25 and 1000 mg/mL .
Anticancer Potential
Research has highlighted the anticancer properties of 8-cyano-4-hydroxyquinoline derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines:
- Cell Line Studies : Compounds were tested on HeLa, MCF-7, A-549, and MDA-MB-231 cell lines, revealing IC50 values between 26.30 and 63.75 µM .
- Mechanism of Action : Some derivatives function through metal complexation (e.g., Cu(II) complexes), leading to significant cytotoxic effects by inducing cell cycle arrest and apoptosis .
Antiviral Activity
The antiviral potential of these compounds has also been explored, particularly in the context of emerging viral infections:
- HIV Integrase Inhibition : Some derivatives have been identified as potential HIV integrase inhibitors, showcasing promising results in vitro .
- COVID-19 Research : The unique structure of the compound suggests it may play a role in developing antiviral agents against COVID-19 due to its ability to inhibit viral replication .
Case Study 1: Anticancer Activity Evaluation
A study by Barilli et al. (2014) focused on a series of benzoylhydrazones derived from 8-hydroxyquinoline. These compounds were evaluated for their antiproliferative effects on cervical cancer cells in the presence of iron and copper ions. The results indicated that certain derivatives significantly inhibited cancer cell growth, suggesting their potential as lead compounds for anticancer therapy .
Case Study 2: Antimicrobial Efficacy
Research conducted by Yurras et al. investigated the antimicrobial activity of novel triazole derivatives incorporating the 8-hydroxyquinoline structure. The study demonstrated effective inhibition against multiple bacterial strains, highlighting the compound's applicability in treating resistant infections .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The hydroxyl group at position 4 activates the quinoline ring toward electrophilic substitution. Common reactions include:
-
Nitration : Occurs preferentially at positions 5 and 7 of the aromatic ring due to the directing effects of the hydroxyl group .
-
Halogenation : Bromination or chlorination proceeds under mild conditions, yielding mono- or di-substituted products depending on stoichiometry .
Metal Chelation
The compound acts as a bidentate or tridentate ligand, coordinating metal ions via the hydroxyl oxygen, pyridinic nitrogen, and/or carbohydrazide nitrogen. Key findings include:
Chelation enhances stability and modulates biological activity, particularly in antimicrobial and anticancer contexts .
Condensation Reactions
The carbohydrazide group (–CONHNH₂) undergoes condensation with aldehydes or ketones to form hydrazones. For example:
-
Reaction with benzaldehyde yields N'-benzylidene-8-cyano-4-hydroxyquinoline-3-carbohydrazide , a Schiff base with enhanced antifungal activity .
-
Acetylacetone condenses with the carbohydrazide to form pyrazole derivatives under acidic conditions .
Nucleophilic Substitution at the Cyano Group
The electron-deficient cyano group at position 8 participates in nucleophilic displacement reactions:
-
Hydrolysis : Under alkaline conditions, the cyano group converts to a carboxylic acid (–COOH), forming 8-carboxy-4-hydroxyquinoline-3-carbohydrazide .
-
Amination : Reaction with hydrazine replaces the cyano group with an amine (–NH₂), yielding 8-amino derivatives .
Cyclization to Form Heterocycles
The carbohydrazide moiety facilitates cyclization reactions:
-
Triazole Formation : Reaction with CS₂/KOH generates 1,3,4-oxadiazole derivatives via intramolecular cyclization .
-
Thiadiazole Synthesis : Treatment with Lawesson’s reagent converts the carbohydrazide to 1,3,4-thiadiazoles, which exhibit antiviral properties .
Redox Reactions
The hydroxyl group undergoes oxidation:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 8-Cyano-4-hydroxyquinoline-3-carbohydrazide with structurally related quinoline derivatives, emphasizing substituent variations and their implications:
Key Observations :
- Bioactivity: Benzoyl-substituted derivatives (e.g., compound 6d in ) show higher anti-HIV activity (32% inhibition) than non-acylated analogs, suggesting that lipophilic groups enhance target binding.
- Synthetic Accessibility: The cyano group requires specialized synthesis routes (e.g., nitrile introduction via nucleophilic substitution), whereas chloro or methoxy groups are more straightforward to incorporate .
Physicochemical Properties
- Solubility: The carbohydrazide moiety improves water solubility compared to ester or alkyl derivatives (e.g., ethyl 8-chloroquinoline-3-carboxylate ).
- Stability: The cyano group may reduce hydrolytic degradation compared to ester-linked compounds, enhancing metabolic stability .
Preparation Methods
Bromo-to-Cyano Substitution
A widely adopted strategy involves substituting a bromine atom at the 8-position of the quinoline core with a cyano group. This method leverages intermediates such as ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6), which is readily synthesized via cyclization of substituted isatoic anhydrides or Skraup-type reactions.
Procedure :
-
Synthesis of 8-bromo intermediate :
-
Cyanation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, AcOH, 80°C, 3 h | 85 |
| Cyanation | CuCN, DMF, 120°C, 8 h | 65 |
Ester to Carbohydrazide Conversion
The ethyl ester group at the 3-position is converted to carbohydrazide using hydrazine hydrate:
-
Reaction : Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate is refluxed with hydrazine hydrate (98%) in ethanol for 7 hours.
Cyclization Strategies Using Nitrile-Containing Precursors
Pfitzinger Reaction with Cyanomethyl Ketones
The Pfitzinger reaction, which couples isatin derivatives with ketones, can be adapted to incorporate a cyano group. For example:
-
Synthesis of 3-cyanoacetylated isatin :
-
Isatin reacts with cyanoacetic acid in the presence of acetic anhydride to form 3-cyanoacetyl isatin.
-
-
Cyclization :
Limitations : This method often requires stringent conditions to prevent hydrolysis of the nitrile group.
Functionalization of Nitro- or Amino-Quinoline Intermediates
Reduction and Diazotization
Nitro groups at the 8-position can be reduced to amines and subsequently converted to cyano groups:
-
Reduction :
-
Diazotization and Cyanation :
Typical Yield : 50–60% after column chromatography.
Direct Cyclocondensation Approaches
One-Pot Synthesis from Cyano-Substituted Anilines
A streamlined method involves cyclocondensation of 2-aminobenzonitrile derivatives with β-ketoesters:
-
Reaction Setup :
-
Hydrazide Formation :
Advantages : Avoids halogenation steps, reducing the number of intermediates.
Analytical Characterization
Critical data for verifying the structure of 8-cyano-4-hydroxyquinoline-3-carbohydrazide include:
-
IR (KBr) : 3250 cm⁻¹ (N-H), 2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
-
¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, OH), 10.3 (s, 1H, NH), 8.85 (s, 1H, H-2), 8.15–7.45 (m, 3H, aromatic).
Challenges and Optimization Strategies
Cyano Group Stability
The nitrile group is prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:
Q & A
Q. What synthetic methodologies are recommended for preparing 8-Cyano-4-hydroxyquinoline-3-carbohydrazide derivatives?
A multi-step approach is typically employed:
- Step 1 : Cyclocondensation of substituted anilines with ethyl cyanoacetate to form the quinoline core.
- Step 2 : Introduction of the carbohydrazide moiety via hydrazinolysis of ester intermediates.
- Step 3 : Functionalization at the 8-position with cyano groups using Knoevenagel or nucleophilic substitution reactions.
Key characterization tools include ¹H/¹³C NMR (e.g., quinoline H2/H8 protons at δ 8.7–8.9 ppm ), LC-MS (e.g., [M+1]⁺ peaks for molecular weight confirmation ), and elemental analysis (C, H, N within ±0.4% of theoretical values ).
Q. How is anti-HIV-1 activity initially assessed for these derivatives?
Primary screening involves:
- In vitro assays in HeLa cells infected with HIV-1 (NL4-3 strain).
- Measurement of viral replication inhibition rates at 100 μM concentrations (e.g., 32% inhibition for compound 6d ).
- Cytotoxicity evaluation using MTT assays to ensure compounds exhibit <10% cytotoxicity at tested doses .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : Assign quinoline ring protons (e.g., H5 at δ 8.25 ppm, J = 7.56 Hz) and hydrazide NH signals (δ 8.4–11.5 ppm) .
- X-ray crystallography : Use SHELXL for structure refinement to resolve ambiguities in substituent orientation .
- Mass spectrometry : Confirm molecular ions (e.g., m/z 356.85 for derivatives with Cl substituents ).
Advanced Research Questions
Q. How can molecular docking elucidate binding modes with HIV-1 integrase?
- Software : AutoDock Vina for docking simulations, leveraging its improved scoring function and multithreading efficiency .
- Protocol :
- Prepare the integrase active site (PDB: PFV integrase with Mg²⁺ cofactors).
- Validate docking poses by comparing with raltegravir’s binding geometry .
- Prioritize compounds where the carbohydrazide group chelates Mg²⁺ , mimicking known inhibitors .
Q. How to resolve contradictions in anti-HIV activity across studies?
Discrepancies may arise from:
- Assay conditions : Variability in cell lines (e.g., HeLa vs. PBMCs) or viral strains.
- Substituent effects : Electron-withdrawing groups (e.g., -CN) enhance binding but may reduce solubility.
- Validation : Replicate assays with dose-response curves (e.g., IC₅₀ determination) and orthogonal methods like SPR for binding affinity .
Q. What strategies optimize bioavailability without compromising activity?
- Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl or PEGylated moieties.
- Solubility enhancers : Co-crystallization with cyclodextrins or formulation as sodium salts .
- Metabolic stability : Introduce fluorine substituents to block CYP450-mediated oxidation .
Q. How to validate target engagement beyond docking predictions?
Q. What SAR trends enhance anti-HIV potency?
Key findings from derivatives:
- Electron-deficient substituents (e.g., -Cl, -CN) at the 8-position improve inhibition (e.g., 6d: 32% inhibition ).
- Hydrazide flexibility : Bulky aryl groups (e.g., 4-chlorophenyl) enhance steric complementarity with the integrase active site .
- Hydroxyl group retention : Critical for Mg²⁺ chelation; methylation abolishes activity .
Q. How to address cytotoxicity in lead optimization?
- Selectivity screening : Test against human fibroblasts or hepatocytes to identify off-target effects.
- Structural simplification : Remove non-essential substituents (e.g., reduce aromaticity) to minimize reactive metabolite formation .
- In silico toxicity prediction : Tools like ProTox-II to flag hepatotoxic or mutagenic motifs early .
Q. What computational-experimental integration improves design efficiency?
- Iterative workflow :
- Machine learning : Train models on inhibition data to predict novel scaffolds .
Data Contradiction Analysis
- Case Study : A derivative shows high activity in docking but low inhibition in vitro.
Methodological Best Practices
- Crystallization : Use SHELXL for refinement to achieve R-factors < 0.05 .
- Assay design : Include positive controls (e.g., raltegravir) and triplicate measurements to ensure reproducibility .
- Data reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
